2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol
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Overview
Description
2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol is an organic compound with the molecular formula C11H23NO. It is a secondary amine and alcohol, characterized by the presence of a cyclohexyl group substituted with a methyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol typically involves the reaction of 2-methylcyclohexylamine with acetone under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: A primary amine and alcohol with similar structural features.
2-Methyl-2-[(2-methylcyclohexyl)amino]propan-1-ol: A closely related compound with a different substitution pattern.
Uniqueness
2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol is unique due to its specific substitution pattern and the presence of both amine and alcohol functional groups
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-6-4-5-7-10(9)12-8-11(2,3)13/h9-10,12-13H,4-8H2,1-3H3 |
InChI Key |
BELJIYOKZPZTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC(C)(C)O |
Origin of Product |
United States |
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